Biochemical Potency in FRET Assay: AZ13824374 vs. GSK8814 vs. BAY-850
AZ13824374 demonstrates significantly higher biochemical potency against the ATAD2 bromodomain in a FRET assay compared to GSK8814 and BAY-850. Specifically, AZ13824374 achieves a pIC50 of 8.2 (IC50 ≈ 6.3 nM) , while GSK8814 shows a pIC50 of 7.3 (IC50 ≈ 50 nM) in a related ATAD2 peptide displacement assay . BAY-850 exhibits an IC50 of 166 nM (pIC50 ≈ 6.78) in a TR-FRET assay . This represents a ≥8-fold improvement in potency over GSK8814 and a ≥26-fold improvement over BAY-850.
| Evidence Dimension | Biochemical inhibition of ATAD2 bromodomain |
|---|---|
| Target Compound Data | pIC50 = 8.2 (IC50 ≈ 6.3 nM) |
| Comparator Or Baseline | GSK8814: pIC50 = 7.3 (IC50 ≈ 50 nM); BAY-850: IC50 = 166 nM (pIC50 ≈ 6.78) |
| Quantified Difference | ≥8-fold more potent than GSK8814; ≥26-fold more potent than BAY-850 |
| Conditions | ATAD2 FRET assay (AZ13824374); ATAD2 peptide displacement assay (GSK8814); TR-FRET assay (BAY-850) |
Why This Matters
Higher biochemical potency reduces the compound concentration required for target engagement, potentially minimizing off-target effects and improving assay sensitivity.
